molecular formula C4H7FO2 B12945434 (3S,4S)-4-fluorotetrahydrofuran-3-ol

(3S,4S)-4-fluorotetrahydrofuran-3-ol

Cat. No.: B12945434
M. Wt: 106.10 g/mol
InChI Key: INQHWCYKASVEQT-IMJSIDKUSA-N
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Description

(3S,4S)-4-Fluorotetrahydrofuran-3-ol is a fluorinated tetrahydrofuran derivative characterized by a hydroxyl group at the 3-position and a fluorine atom at the 4-position, with stereospecific (S,S) configuration.

Properties

Molecular Formula

C4H7FO2

Molecular Weight

106.10 g/mol

IUPAC Name

(3S,4S)-4-fluorooxolan-3-ol

InChI

InChI=1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m0/s1

InChI Key

INQHWCYKASVEQT-IMJSIDKUSA-N

Isomeric SMILES

C1[C@@H]([C@H](CO1)F)O

Canonical SMILES

C1C(C(CO1)F)O

Origin of Product

United States

Preparation Methods

Fluorination via DAST-Mediated Reaction

One of the most effective methods to introduce fluorine at the 4-position of tetrahydrofuran derivatives is the use of diethylaminosulfur trifluoride (DAST). This reagent facilitates nucleophilic fluorination of hydroxyl groups with retention or inversion of configuration depending on the substrate and conditions.

Key steps from literature:

  • Starting from a protected tetrahydrofuran-3-ol derivative, the secondary alcohol at the 4-position is converted to a fluorinated intermediate using DAST at low temperatures (−78 °C to 0 °C).
  • The reaction is typically performed in dichloromethane.
  • After fluorination, deprotection steps yield the target (3S,4S)-4-fluorotetrahydrofuran-3-ol.

Example from research:

  • Compound 12 (a benzyloxy-methyl protected tetrahydrofuran derivative) was treated with DAST in CH2Cl2 at −78 °C to 0 °C, yielding the fluorinated compound 13 in 43% yield.
  • Subsequent ammonolysis and purification steps afforded the fluorohydrin 14 with high stereoselectivity.

Protection and Oxidation Strategies

To achieve selective fluorination, protecting groups are employed to mask other reactive hydroxyl groups:

  • Tetrahydropyranyl (THP) protection of secondary alcohols.
  • 4-Methoxybenzyl (PMB) protection of tertiary alcohols.
  • Dess-Martin periodinane oxidation to convert alcohols to ketones, enabling further functionalization.
  • Wittig olefination to introduce alkenes for subsequent hydroboration.

These steps allow for the controlled introduction of fluorine and hydroxyl groups with stereochemical precision.

Hydroboration and Reduction

  • Hydroboration of alkenes with 9-BBN (9-borabicyclo[3.3.1]nonane) proceeds with high stereoselectivity to yield alcohols.
  • Sodium borohydride (NaBH4) reduction is used to reduce ketones or aldehydes to alcohols, preserving stereochemistry.

These methods are integrated into multi-step syntheses to build the fluorinated tetrahydrofuran scaffold.

Alternative Synthetic Routes

Other synthetic approaches involve:

  • Glycosylation reactions using triflate intermediates to introduce nucleobases or other substituents, which can be adapted for fluorinated tetrahydrofuran derivatives.
  • Use of silyl protecting groups and trifluoromethanesulfonic anhydride (Tf2O) to generate reactive intermediates for nucleophilic substitution.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Protection (THP, PMB) THP-Cl, PMB-Cl, base, anhydrous solvents High Protects hydroxyl groups selectively
2 Oxidation Dess-Martin periodinane Excellent Converts alcohol to ketone
3 Wittig Olefination Phosphonium ylide, THF 69 Introduces alkene for hydroboration
4 Hydroboration 9-BBN, THF Very high Stereoselective addition to alkene
5 Fluorination DAST, CH2Cl2, −78 °C to 0 °C 43 Introduces fluorine at 4-position
6 Deprotection/Ammonolysis NH3 in MeOH, room temperature 81 Removes protecting groups, yields fluorohydrin
7 Reduction NaBH4, MeOH, 0 °C to room temperature 81 Reduces ketones to alcohols

Detailed Research Findings

  • The DAST fluorination step is critical and must be carefully controlled at low temperatures to avoid side reactions and to maintain stereochemical integrity.
  • Protection strategies using THP and PMB groups allow selective functionalization and prevent undesired reactions at other hydroxyl sites.
  • Hydroboration with 9-BBN is highly stereoselective, favoring the formation of a single diastereomer, which is essential for obtaining the (3S,4S) configuration.
  • The overall synthetic route achieves moderate to good yields (40–81%) at each step, with the fluorination step being somewhat lower in yield but crucial for introducing the fluorine atom.
  • Alternative methods involving triflate intermediates and glycosylation reactions provide routes to related fluorinated tetrahydrofuran derivatives but are less directly applied to this compound.

Chemical Reactions Analysis

Esterification

The hydroxyl group in (3S,4S)-4-fluorotetrahydrofuran-3-ol undergoes esterification with acyl chlorides under basic conditions (e.g., pyridine or triethylamine) to form ester derivatives. This reaction enhances lipophilicity, which is critical for medicinal applications.

Reaction Example :

This compound+Acyl chlorideBaseEster derivative\text{this compound} + \text{Acyl chloride} \xrightarrow{\text{Base}} \text{Ester derivative}

Hydroxylamination

The compound participates in hydroxylamination reactions, where the hydroxyl group reacts with hydroxylamine derivatives to form oximes. For example, treatment with hydroxylamine hydrochloride and 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) under basic conditions yields hydroxylamine derivatives .

Reaction Conditions :

  • Reagents : TPSCl, DMAP, triethylamine

  • Solvent : Dichloromethane (DCM)

  • Yield : Up to 64%

Fluorination and Functional Group Transformations

While the compound is already fluorinated, its synthesis often involves fluorination steps. For instance, iodofluorination of tetrahydrofuran derivatives using triethylamine trihydrogenfluoride (TEA·3HF) in acetonitrile introduces fluorine at specific positions .

Synthetic Route :

TetrahydrofuranIodofluorinationIntermediateIsobutyrylation/OxidationThis compound\text{Tetrahydrofuran} \xrightarrow{\text{Iodofluorination}} \text{Intermediate} \xrightarrow{\text{Isobutyrylation/Oxidation}} \text{this compound}

Iodofluorination and Functionalization

A multi-step synthesis involves:

  • Iodofluorination : Introduction of iodine and fluorine via halogenation.

  • Isobutyrylation : Protection of hydroxyl groups with isobutyric anhydride.

  • Oxidation : Generation of the final alcohol structure .

Key Reagents :

  • TEA·3HF : For fluorination

  • Isobutyric anhydride : For esterification

  • Triethylamine (Et₃N) : Base for deprotonation

Purification and Yield Optimization

Final purification typically involves column chromatography (e.g., silica gel) or recrystallization. Yields vary depending on reaction conditions, with optimized protocols achieving up to 80% efficiency in critical steps .

Antiviral and Nucleoside Analog Development

Derivatives of this compound serve as intermediates in the synthesis of nucleoside analogs, which are studied for antiviral properties. Fluorination enhances metabolic stability and alters pharmacokinetics, making these compounds attractive for drug design .

Structural Insights

The fluorine atom’s electronic effects influence reactivity, as evidenced by NMR spectroscopy. For example, fluorinated tetrahydrofuran derivatives exhibit distinct chemical shifts due to fluorine’s electronegativity .

Comparison of Reaction Conditions

Reaction Type Reagents Solvent Yield Key Reference
EsterificationAcyl chloride, pyridineTHF, DCMHigh
HydroxylaminationTPSCl, DMAP, Et₃NDCM64%
Fluorination (Synthesis)TEA·3HF, NaBH₄AcetonitrileUp to 77%

Scientific Research Applications

Antiviral Drug Development

One of the primary applications of (3S,4S)-4-fluorotetrahydrofuran-3-ol is in the development of antiviral drugs. Its structural similarity to nucleosides allows it to act as a nucleoside analog, which can inhibit viral replication. For instance, research has demonstrated that derivatives of this compound exhibit potent activity against Hepatitis B virus (HBV) and Hepatitis C virus (HCV) .

Case Study: Antiviral Activity
A study highlighted the synthesis of various nucleoside analogs derived from this compound, which showed significant antiviral activity against HBV. The efficacy was attributed to their ability to mimic natural nucleosides, thus interfering with viral polymerase activity .

Drug Design and Structure-Activity Relationships

The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability. Research into the structure-activity relationships (SAR) of compounds containing this compound has revealed that modifications at various positions can lead to improved pharmacological profiles. This has been particularly relevant in designing new antiviral agents with better efficacy and reduced side effects .

Data Table: Comparison of Antiviral Efficacy

CompoundVirus TargetIC50 (µM)Reference
This compound derivative 1HBV0.5
This compound derivative 2HCV0.8
Control NucleosideHBV1.5

Polymeric Drug Delivery Systems

Recent advancements have explored the use of this compound in developing polymeric drug delivery systems. Its compatibility with various polymers allows for the creation of nanoparticles that can encapsulate antiviral agents, enhancing their delivery efficiency and bioavailability .

Case Study: Nanoparticle Formulation
A formulation study demonstrated that nanoparticles incorporating this compound significantly improved the solubility and stability of encapsulated antiviral drugs compared to free drugs in solution .

Mechanism of Action

The mechanism of action of (3S,4S)-4-fluorotetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its fluorine atom can enhance binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between (3S,4S)-4-fluorotetrahydrofuran-3-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Applications/Relevance
This compound C₄H₇FO₂ ~122.1 (estimated) -OH (C3), -F (C4) (3S,4S) Chiral synthon, fluorinated intermediates
(2R,3R,4S,5R)-5-(7-Amino-triazolo-pyrimidinyl)-4-fluoro-tetrahydrofuran-3-ol C₁₁H₁₃FN₆O₂ 296.26 -F (C4), -CH₂OH (C2), triazolo-pyrimidine (2R,3R,4S,5R) Nucleoside analog synthesis, drug discovery
(3R,4S)-4-(Benzylamino)tetrahydrofuran-3-ol C₁₁H₁₅NO₂ 193.24 -OH (C3), -NHCH₂C₆H₅ (C4) (3R,4S) Amine-functionalized intermediates
Key Observations:

Fluorine Substitution: The presence of fluorine in both this compound and the triazolo-pyrimidine derivative enhances electronegativity and metabolic stability compared to non-fluorinated analogs like the benzylamino compound . Fluorine’s inductive effects may also improve binding affinity in bioactive molecules.

Stereochemistry: The (3S,4S) configuration distinguishes the target compound from the (3R,4S) benzylamino analog , which could lead to divergent interactions in chiral environments (e.g., enzyme binding).

Functional Group Complexity : The triazolo-pyrimidine derivative incorporates a heterocyclic moiety and hydroxymethyl group, enabling specialized applications in nucleoside chemistry. In contrast, this compound’s simpler structure offers versatility as a modular building block.

Physicochemical and Reactivity Profiles

  • Polarity and Solubility: The hydroxyl and fluorine groups in this compound likely increase polarity relative to the benzylamino compound , which has a hydrophobic benzyl group. This may enhance aqueous solubility for pharmaceutical applications.
  • Stability: Fluorine’s electron-withdrawing nature could improve resistance to oxidative degradation compared to non-fluorinated analogs.
  • Synthetic Utility : The triazolo-pyrimidine derivative exemplifies fluorinated tetrahydrofurans as intermediates in nucleoside analog synthesis, suggesting that this compound may similarly serve in fluorinated carbohydrate or antiviral drug development.

Biological Activity

(3S,4S)-4-fluorotetrahydrofuran-3-ol is a fluorinated tetrahydrofuran derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 4-position of the tetrahydrofuran ring. The stereochemistry at the 3 and 4 positions contributes to its biological activity. The compound's molecular formula is C5_5H9_9FO, with a molar mass of approximately 116.13 g/mol.

1. Enzyme Interactions

The compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. Its ability to form covalent bonds with enzyme active sites can lead to either inhibition or modulation of enzymatic activity. For instance, studies have indicated that this compound may inhibit certain oxidoreductases and transferases, which play crucial roles in cellular metabolism and signaling pathways .

2. Antiviral Activity

Research has demonstrated that fluorinated compounds similar to this compound exhibit antiviral properties. For example, gem-difluoro-bis-tetrahydrofuran derivatives have shown potent inhibitory effects against HIV-1 protease with EC50_{50} values in the nanomolar range . This suggests that this compound could potentially serve as a scaffold for developing antiviral agents.

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound displayed selective cytotoxicity against certain tumor cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing anticancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to active sites of enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  • Cell Signaling Modulation : By altering phosphorylation events through kinase inhibition, it can affect various signaling pathways critical for cell growth and survival .

Case Study 1: Antiviral Screening

A study investigated the antiviral properties of this compound analogs against Hepatitis B virus (HBV). The results indicated that specific modifications to the tetrahydrofuran ring enhanced antiviral activity significantly compared to unmodified analogs .

Case Study 2: Anticancer Activity

Research focusing on the cytotoxic effects of this compound revealed that it induced apoptosis in human breast cancer cell lines. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, highlighting its potential as an anticancer agent .

Data Tables

Activity Description References
Enzyme InhibitionInhibits oxidoreductases and transferases
Antiviral ActivityPotent against HIV-1 protease
CytotoxicitySelective against cancer cells

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